

# An In-depth Technical Guide on the Physicochemical Properties of (R)-Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension. It is a chiral compound, and while marketed as a racemate, its pharmacological activity resides predominantly in the (S)-enantiomer. The (R)-enantiomer is reported to be significantly less active.[1] Understanding the distinct physicochemical properties of each enantiomer is critical for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-Lercanidipine, focusing on its melting point, solubility, pKa, lipophilicity, and polymorphic forms. Where data specific to the (R)-enantiomer is limited, information for the racemic Lercanidipine hydrochloride is provided as a reference, as it is the most commonly characterized form. Detailed experimental protocols and workflow diagrams are included to support researchers in their analytical endeavors.

#### **Chemical Identity**

**(R)-Lercanidipine** is the (R)-enantiomer of 2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[2] It is typically used as the hydrochloride salt.



| Identifier        | Value                                                                                                                                                 |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2] |
| CAS Number        | 185197-70-0 ((R)-enantiomer)[2][3]; 187731-34-6 ((R)-Lercanidipine Hydrochloride)[4]                                                                  |
| Molecular Formula | C36H41N3O6[2]                                                                                                                                         |
| Molar Mass        | 611.739 g·mol <sup>-1</sup> [3]                                                                                                                       |

## **Melting Point and Thermal Analysis**

The melting point is a fundamental property for identifying and confirming the purity of a crystalline solid. For polymorphic substances like Lercanidipine, different crystalline forms will exhibit different melting points. The most specific data found for the (R)-enantiomer hydrochloride salt indicates a melting point of 175-177°C.[4] Data for various forms of racemic Lercanidipine hydrochloride are provided for comparison.

| Form                               | Melting Point (°C) | Analytical Method |
|------------------------------------|--------------------|-------------------|
| (R)-Lercanidipine<br>Hydrochloride | 175-177[4]         | Not specified     |
| Lercanidipine HCI (Form I)         | 197 - 201[3][5]    | DSC               |
| Lercanidipine HCl (Form II)        | 207 - 211[3][5]    | DSC               |
| Lercanidipine HCl (Crude Form A)   | 150 - 152[5][6]    | DSC               |
| Lercanidipine HCl (Crude Form B)   | 131 - 135[5][6]    | DSC               |
| Lercanidipine HCl (Crude Form C)   | 186 - 192[5][6]    | DSC               |



## **Experimental Protocol: Melting Point Determination by DSC**

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions as a function of temperature.

- Sample Preparation: Accurately weigh 2-5 mg of the **(R)-Lercanidipine** sample into an aluminum DSC pan.
- Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. An empty, sealed pan is used as a reference.
- Thermal Program: Heat the sample under a nitrogen purge (flow rate of 20-50 mL/min). A
  typical heating rate is 10 °C/min over a temperature range, for instance, from 25 °C to 250
  °C.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

#### **Solubility Profile**

Lercanidipine is characterized by its high lipophilicity and poor aqueous solubility.[3][7] Its solubility is highly pH-dependent, a critical factor for its absorption in the gastrointestinal tract. [8] The data presented below is for racemic Lercanidipine hydrochloride, as specific solubility data for the (R)-enantiomer is not readily available in the cited literature.



| Solvent/Medium            | Temperature (°C) | Solubility (µg/mL) |
|---------------------------|------------------|--------------------|
| Water                     | 21               | 5[9]               |
| Water                     | 37               | 15[7]              |
| 0.1 N HCl (pH ~1.2)       | 21               | 20[9]              |
| 0.1 N HCl (pH ~1.2)       | 37               | 82.35 - 123[7][8]  |
| Acetate Buffer (pH 4.5)   | 37               | 49.43[8]           |
| Phosphate Buffer (pH 6.8) | 21               | < 5[9]             |
| Phosphate Buffer (pH 6.8) | 37               | 3.29 - 9.85[7][8]  |
| Ethanol                   | Ambient          | ~2,000[10]         |
| DMSO                      | Ambient          | ~15,000[10]        |
| Dimethylformamide (DMF)   | Ambient          | ~25,000[10]        |
| Methanol                  | Ambient          | Readily Soluble[3] |
| Chloroform                | Ambient          | Readily Soluble[3] |

# Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, based on the principles described by Higuchi and Connors, is used to determine the equilibrium solubility of a compound.[9]

- Sample Preparation: Add an excess amount of (R)-Lercanidipine HCl to screw-capped vials containing a known volume (e.g., 20 mL) of the desired solvent or buffer.
- Equilibration: Agitate the vials in an orbital shaker or on an electromagnetic stirrer at a
  constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to
  ensure equilibrium is reached.[8][9]
- Sample Processing: After equilibration, allow the suspensions to settle. Withdraw an aliquot and filter it through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solids.
   [7][8]



- Quantification: Dilute the filtered solution as necessary with the solvent/buffer. Analyze the
  concentration of the dissolved drug using a validated analytical method, such as UV-Vis
  spectrophotometry at the wavelength of maximum absorbance (λmax), which for
  Lercanidipine HCl is typically around 236-241.5 nm.[8][9]
- Calculation: Calculate the solubility from the measured concentration and the dilution factor.
   All experiments should be performed in triplicate.[9]





Click to download full resolution via product page

Workflow for Shake-Flask Solubility Measurement.

## **Dissociation Constant (pKa)**

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which in turn influences its solubility, absorption, and distribution. Lercanidipine HCl has one basic center. The experimentally determined pKa is reported to be 6.83.[8]

| Property        | Value   | Method                             |
|-----------------|---------|------------------------------------|
| рКа             | 6.83[8] | Liquid Chromatography (LC-DAD)[11] |
| pKa (Predicted) | 8.66[1] | Computational                      |

#### **Experimental Protocol: pKa Determination by LC-DAD**

This method relies on the relationship between the retention factor (k) of an ionizable compound and the pH of the mobile phase.[11]

- System Setup: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a diode-array detector (DAD).
- Mobile Phase Preparation: Prepare a series of mobile phases consisting of an organic modifier (e.g., methanol) and aqueous buffer, with the pH of the aqueous component adjusted to span a range around the expected pKa (e.g., pH 2.5 to 8.0).
- Chromatographic Runs: Inject a standard solution of (R)-Lercanidipine onto the column using each mobile phase composition. Record the retention time (t\_R) for each run. Also, determine the column dead time (t\_0) using a non-retained compound.
- Data Analysis:
  - Calculate the retention factor for each pH:  $k = (t_R t_0) / t_0$ .
  - Plot the retention factor (k) or log(k) against the mobile phase pH.



 Fit the data to a sigmoidal curve. The pKa corresponds to the pH value at the inflection point of the curve.

### **Lipophilicity (Log P)**

Lipophilicity is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, and duration of action. Lercanidipine is known to be highly lipophilic, which contributes to its long duration of action as it partitions into lipid membranes.[3][12] The partition coefficient (Log P) is a measure of this property.

| Property | Value      | Method        |
|----------|------------|---------------|
| Log P    | 6.4[9]     | Not specified |
| XLogP3   | 6.9[2][13] | Computational |

## **Polymorphism and Crystalline Structure**

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties, including solubility and melting point, which can impact bioavailability.[9] Lercanidipine hydrochloride is known to exhibit polymorphism.[14] Characterization is primarily performed using Powder X-ray Diffraction (PXRD).

| Polymorphic Form | Characteristic 2θ Angles (°)[5]                     |
|------------------|-----------------------------------------------------|
| Form I           | 5.4, 14.2, 18.6, 21.7, 21.9, 22.8                   |
| Form II          | 9.5, 14.7, 16.1, 19.1, 20.8, 23.4, 23.6, 24.8, 25.2 |

## Experimental Protocol: Polymorph Characterization by PXRD

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases.

 Sample Preparation: Gently grind the (R)-Lercanidipine sample to a fine powder and pack it into a sample holder.



- Instrument Setup: Place the sample in a powder X-ray diffractometer equipped with a CuK $\alpha$  radiation source ( $\lambda = 1.54$  Å).
- Data Acquisition: Scan the sample over a defined range of 2θ angles, for example, from 4° to 60°, with a specific step size and measuring time per step.[9]
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a fingerprint for the crystalline form. The peak positions and relative intensities are compared to reference patterns to identify the polymorph.



Click to download full resolution via product page

Workflow for Polymorph Identification.

#### **Mechanism of Action**

**(R)-Lercanidipine**, like other dihydropyridines, exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels located in the vascular smooth muscle



cells.[3] This inhibition of calcium entry leads to smooth muscle relaxation, resulting in peripheral vasodilation and a subsequent reduction in blood pressure.[15]



Click to download full resolution via product page

Mechanism of Action for (R)-Lercanidipine.

#### Conclusion

This technical guide has detailed the core physicochemical properties of **(R)-Lercanidipine**, emphasizing its distinct melting point, pH-dependent solubility, high lipophilicity, and potential



for polymorphism. The provided experimental protocols and workflows offer a practical framework for researchers engaged in the analysis and development of this compound. A thorough understanding of these characteristics is paramount for ensuring the development of stable, effective, and safe pharmaceutical products containing **(R)-Lercanidipine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lercanidipine | 100427-26-7 [chemicalbook.com]
- 2. Lercanidipine. (R)- | C36H41N3O6 | CID 9809926 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lercanidipine Wikipedia [en.wikipedia.org]
- 4. 187731-34-6 CAS MSDS ((R)-Lercanidipine Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. EP2036890A1 Crystalline form (i) of lercanidipine hydrochloride Google Patents [patents.google.com]
- 6. RU2425033C2 Polymorphous form of lercanidipine hydrochloride and synthesis method thereof Google Patents [patents.google.com]
- 7. isca.me [isca.me]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. thaiscience.info [thaiscience.info]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Determination of pK(a) values of some antihypertensive drugs by liquid chromatography and simultaneous assay of lercanidipine and enalapril in their binary mixtures PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lercanidipine | C36H41N3O6 | CID 65866 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US6852737B2 Crude and crystalline forms of lercanidipine hydrochloride Google Patents [patents.google.com]



- 15. Lercanidipine in Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of (R)-Lercanidipine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674759#physicochemical-properties-of-r-lercanidipine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com